2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone
Description
4’-METHYL-2’-(PIPERIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines
Properties
CAS No. |
1192805-86-9 |
|---|---|
Molecular Formula |
C23H26N6O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N6O/c1-16-19(14-24-22(25-16)28-10-5-2-6-11-28)20-13-21(30)27-23(26-20)29-12-9-17-7-3-4-8-18(17)15-29/h3-4,7-8,13-14H,2,5-6,9-12,15H2,1H3,(H,26,27,30) |
InChI Key |
MRTDSKSZDKESAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-METHYL-2’-(PIPERIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bipyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidine and tetrahydroisoquinoline moieties through nucleophilic substitution.
Methylation: Addition of the methyl group at the 4’ position using methylating agents.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can modify the functional groups attached to the bipyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Modulation of Multidrug Resistance
One of the primary applications of this compound is its ability to modulate P-glycoprotein-mediated multidrug resistance (MDR). Research has shown that it can inhibit the binding of cytotoxic drugs to P-glycoprotein, effectively reversing resistance to various chemotherapeutic agents such as doxorubicin and vincristine in both murine and human cell lines. This property is crucial for enhancing the efficacy of cancer treatments that are often limited by drug resistance .
Anticancer Activity
The compound has demonstrated significant anticancer properties. In vitro studies indicate that it can enhance the cytotoxic effects of several anticancer drugs by preventing their efflux from cancer cells. This synergistic effect suggests that it could be developed as an adjunct therapy in cancer treatment regimens .
Potential as a Tyrosine Kinase Inhibitor
There is emerging evidence that compounds similar to 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone may act as tyrosine kinase inhibitors, which are vital in the regulation of cell proliferation and survival. This mechanism could provide a pathway for treating various cancers characterized by aberrant tyrosine kinase activity .
Case Study 1: Reversal of Drug Resistance
A study published in Cancer Research demonstrated that the compound effectively reversed MDR in a human breast cancer cell line (MCF-7) overexpressing P-glycoprotein. The study reported a significant increase in the accumulation of doxorubicin within the cells when treated with this compound, suggesting its potential as a therapeutic agent to overcome drug resistance .
Case Study 2: Synergistic Effects with Chemotherapeutics
In another investigation, researchers explored the synergistic effects of this compound combined with etoposide in various cancer cell lines. The results indicated that co-treatment led to enhanced apoptosis and reduced cell viability compared to either agent alone, highlighting its potential role in combination therapies .
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Involvement: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bipyrimidine: A simpler analog with similar core structure.
Piperidine Derivatives: Compounds with the piperidine moiety.
Tetrahydroisoquinoline Derivatives: Compounds containing the tetrahydroisoquinoline structure.
Uniqueness
4’-METHYL-2’-(PIPERIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 312.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may act through multiple pathways, primarily involving the modulation of neurotransmitter systems and enzyme inhibition. Notably, it has been shown to influence cGMP levels in the central nervous system (CNS), which is crucial for various neurological functions .
Pharmacological Effects
- Cognitive Enhancement : The compound exhibits procognitive effects in rodent models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
- Neuroprotective Properties : Studies have indicated that it may provide neuroprotection by stabilizing synaptic functions in models of amyloid precursor protein (APP) transgenic mice .
- Enzyme Inhibition : It has been identified as a selective inhibitor of phosphodiesterase 9A (PDE9A), which plays a significant role in regulating cGMP levels .
Study 1: Cognitive Enhancement in Rodent Models
In a controlled study, rodents administered with the compound showed significant improvements in memory retention tasks compared to the control group. The results indicated an increase in synaptic plasticity markers, supporting its role as a cognitive enhancer.
Study 2: Neuroprotective Effects
Another study involving APP transgenic mice demonstrated that treatment with the compound resulted in reduced amyloid plaque accumulation and improved behavioral outcomes in memory tasks. This suggests its potential utility in Alzheimer's disease therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Cognitive Enhancement | Improves memory retention in rodent models | |
| Neuroprotection | Reduces amyloid plaque accumulation | |
| Enzyme Inhibition | Selective PDE9A inhibitor |
Table 2: Comparative Studies on Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
